molecular formula C12H19F2NO5 B1382880 1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate CAS No. 1807916-61-5

1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

Cat. No. B1382880
CAS RN: 1807916-61-5
M. Wt: 295.28 g/mol
InChI Key: YMBKIBFMXIQAEU-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate, also known as DFMP, is a small molecule that has been widely studied for its potential applications in the fields of biochemistry, pharmacology, and drug discovery. DFMP has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, DFMP has been used to study the mechanism of action of various drugs and has been found to be useful in laboratory experiments.

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : Studies on related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, have provided insights into their crystal structures, which are essential for understanding the compound's physical and chemical properties. This analysis includes determining the space group, cell parameters, and the nature of the molecular conformation within the crystal (Naveen et al., 2007).

  • Synthesis Methods : Research on similar compounds, such as the synthesis and characterization of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, reveals the methods used for synthesizing complex pyrrolidine derivatives. These methods often involve multi-step processes and careful control of conditions to achieve the desired chiral configuration (Weber et al., 1995).

Enantioselective Synthesis and Applications

  • Enantioselective Synthesis : Enantioselective methods have been developed for the synthesis of similar compounds, such as (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, showcasing the potential of these compounds in asymmetric synthesis. This process involves catalytic reactions and is important for producing compounds with specific chiral configurations, which is crucial in drug development and other applications (Chung et al., 2005).

Molecular and Chemical Properties

  • Molecular Characterization : The molecular and chemical properties of related compounds have been extensively studied, like in the synthesis and crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These studies often involve spectroscopic methods (FTIR, NMR) and X-ray crystallography to analyze the compound's structure and bonding patterns (Çolak et al., 2021).

  • Application in Coordination Chemistry : Some pyrrolidine derivatives, like (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, have been studied as coordination partners for cations, indicating their potential use in coordination chemistry and material science. This includes understanding how these compounds interact with metal ions, which can be useful in catalysis and materials development (Wang & Englert, 2019).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(17)15-6-7(19-10(13)14)5-8(15)9(16)18-4/h7-8,10H,5-6H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBKIBFMXIQAEU-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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